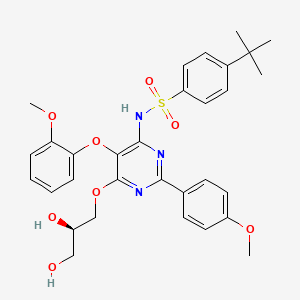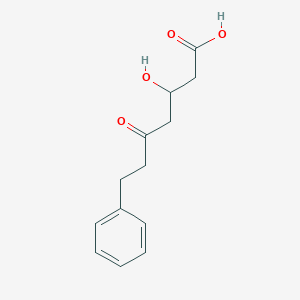
3-hydroxy-5-oxo-7-phenylheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-5-oxo-7-phenylheptanoic acid is an organic compound with a complex structure that includes a hydroxy group, a keto group, and a phenyl group attached to a heptanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-oxo-7-phenylheptanoic acid can be achieved through several synthetic routes. One common method involves the aldol condensation of benzaldehyde with a suitable ketone, followed by oxidation and hydrolysis steps. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reactions are often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-5-oxo-7-phenylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group, resulting in the formation of 3,5-dioxo-7-phenylheptanoic acid.
Reduction: The keto group can be reduced to form 3-hydroxy-7-phenylheptanoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require the use of catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: 3,5-dioxo-7-phenylheptanoic acid
Reduction: 3-hydroxy-7-phenylheptanoic acid
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
3-hydroxy-5-oxo-7-phenylheptanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxy and keto groups.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-5-oxo-7-phenylheptanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The phenyl group can also engage in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-5-oxoheptanoic acid: Lacks the phenyl group, resulting in different chemical properties and reactivity.
7-phenylheptanoic acid: Lacks the hydroxy and keto groups, affecting its biological activity and applications.
3,5-dioxo-7-phenylheptanoic acid:
Uniqueness
3-hydroxy-5-oxo-7-phenylheptanoic acid is unique due to the presence of both hydroxy and keto groups along with a phenyl group. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
3-hydroxy-5-oxo-7-phenylheptanoic acid |
InChI |
InChI=1S/C13H16O4/c14-11(8-12(15)9-13(16)17)7-6-10-4-2-1-3-5-10/h1-5,12,15H,6-9H2,(H,16,17) |
InChI Key |
AOBNEADIHQEJLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CC(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


carbamoyl})cyclopentane-1,2-dicarboxylic acid](/img/structure/B10774370.png)
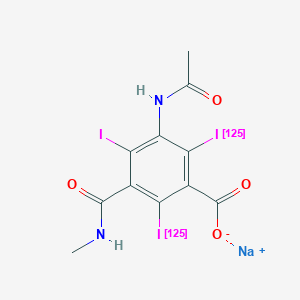

![[(2R)-2-amino-4-(4-heptoxyphenyl)-2-methylbutyl] dihydrogen phosphate](/img/structure/B10774387.png)
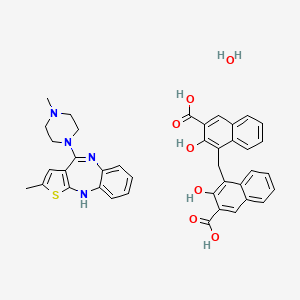
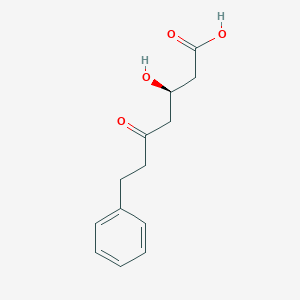
![2-[4-[2-[(2,4-Difluoro-6-tritiophenyl)carbamoyl-heptylamino]ethyl]phenoxy]-2-methylbutanoic acid](/img/structure/B10774408.png)
![1-(carboxymethyl)-3,5-bis[(4-phenoxyphenyl)methyl-propylcarbamoyl]cyclopentane-1,2-dicarboxylic acid](/img/structure/B10774413.png)
![(Z)-7-[(2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10774421.png)
![benzyl N-[(R)-[(1S,2S)-2-methyl-2-[(propan-2-yl)carbamoyl]cyclopropyl](phenyl)methyl]carbamate](/img/structure/B10774427.png)
![[125I]cetrorelix](/img/structure/B10774430.png)
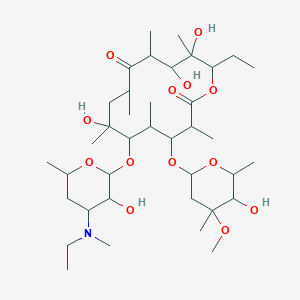
![5-[[(2S)-2-[[6-(1-adamantylmethylcarbamoyl)1H-indole-5-carbonyl]amino]-3-phenylpropanoyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B10774452.png)
